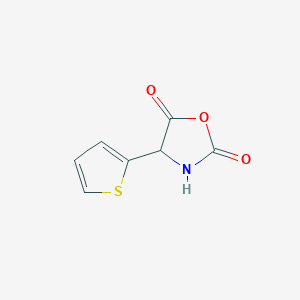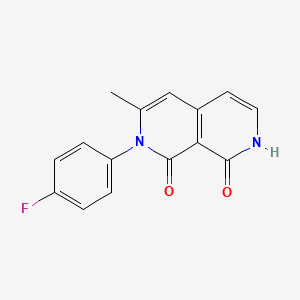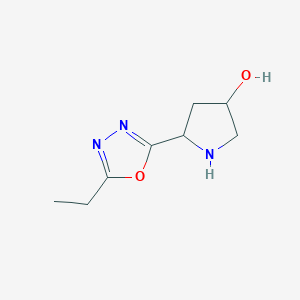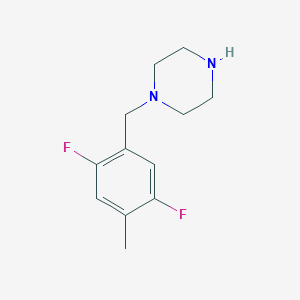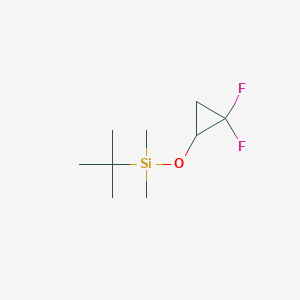
Tert-butyl(2,2-difluorocyclopropoxy)dimethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le tert-butyl(2,2-difluorocyclopropoxy)diméthylsilane est un composé organosilicié qui comprend un groupe tert-butyle, un groupe difluorocyclopropoxy et un groupe diméthylsilane.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du tert-butyl(2,2-difluorocyclopropoxy)diméthylsilane implique généralement la réaction du chlorure de tert-butyl(diméthyl)silyle avec le 2,2-difluorocyclopropanol en présence d'une base telle que l'imidazole. La réaction est effectuée dans un solvant organique comme le chlorure de méthylène dans des conditions de température contrôlées pour garantir un rendement et une sélectivité élevés .
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques pour le tert-butyl(2,2-difluorocyclopropoxy)diméthylsilane ne soient pas bien documentées, l'approche générale impliquerait une mise à l'échelle du processus de synthèse en laboratoire. Cela comprendrait l'optimisation des conditions de réaction, l'utilisation de réactifs de qualité industrielle et l'utilisation de réacteurs à écoulement continu pour améliorer l'efficacité et le rendement.
Analyse Des Réactions Chimiques
Types de réactions
Le tert-butyl(2,2-difluorocyclopropoxy)diméthylsilane peut subir diverses réactions chimiques, notamment :
Réactions de substitution : Le composé peut participer à des réactions de substitution nucléophile où le groupe difluorocyclopropoxy est remplacé par d'autres nucléophiles.
Réactions d'oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des oxydes correspondants.
Réactions de réduction : La réduction peut conduire à la formation de dérivés de silane plus simples.
Réactifs et conditions courants
Réactions de substitution : Les réactifs courants comprennent des nucléophiles tels que les halogénures, les amines et les alcools. Les conditions impliquent généralement l'utilisation de solvants aprotiques polaires et de températures douces.
Réactions d'oxydation : Des oxydants comme le peroxyde d'hydrogène ou le permanganate de potassium sont utilisés dans des conditions contrôlées.
Réactions de réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont utilisés.
Principaux produits formés
Réactions de substitution : Les produits comprennent divers silanes substitués selon le nucléophile utilisé.
Réactions d'oxydation : Les produits comprennent des dérivés de silanol.
Réactions de réduction : Les produits comprennent des composés de silane plus simples.
Applications de la recherche scientifique
Le tert-butyl(2,2-difluorocyclopropoxy)diméthylsilane a plusieurs applications dans la recherche scientifique :
Médecine : Étudié pour son utilisation potentielle dans le développement de médicaments, en particulier dans la conception de produits pharmaceutiques fluorés.
Industrie : Utilisé dans la production de produits chimiques et de matériaux de spécialité présentant des propriétés uniques.
Mécanisme d'action
Le mécanisme par lequel le tert-butyl(2,2-difluorocyclopropoxy)diméthylsilane exerce ses effets implique l'interaction de ses groupes fonctionnels avec des cibles moléculaires spécifiques. Le groupe difluorocyclopropoxy peut former des interactions fortes avec les molécules biologiques, améliorant la stabilité et l'activité du composé. Le groupe diméthylsilane confère des caractéristiques hydrophobes, influençant la solubilité et la réactivité du composé .
Applications De Recherche Scientifique
Tert-butyl(2,2-difluorocyclopropoxy)dimethylsilane has several applications in scientific research:
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which tert-butyl(2,2-difluorocyclopropoxy)dimethylsilane exerts its effects involves the interaction of its functional groups with specific molecular targets. The difluorocyclopropoxy group can form strong interactions with biological molecules, enhancing the compound’s stability and activity. The dimethylsilane group provides hydrophobic characteristics, influencing the compound’s solubility and reactivity .
Comparaison Avec Des Composés Similaires
Composés similaires
- Tert-butyl(2-iodoéthoxy)diméthylsilane
- Tert-butyl(2-chloroéthoxy)diméthylsilane
- Tert-butyl(2-éthynylphénoxy)diméthylsilane
Unicité
Le tert-butyl(2,2-difluorocyclopropoxy)diméthylsilane est unique en raison de la présence du groupe difluorocyclopropoxy, qui confère des propriétés chimiques et physiques distinctes. Ce groupe améliore la stabilité et la réactivité du composé par rapport à des composés similaires avec des substituants différents .
Propriétés
Formule moléculaire |
C9H18F2OSi |
|---|---|
Poids moléculaire |
208.32 g/mol |
Nom IUPAC |
tert-butyl-(2,2-difluorocyclopropyl)oxy-dimethylsilane |
InChI |
InChI=1S/C9H18F2OSi/c1-8(2,3)13(4,5)12-7-6-9(7,10)11/h7H,6H2,1-5H3 |
Clé InChI |
IYWXHBXESTVJCZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(C)OC1CC1(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Fluoro-N-(4-{3-[4-(2-fluorobenzamido)phenoxy]phenoxy}phenyl)benzamide](/img/structure/B11715385.png)
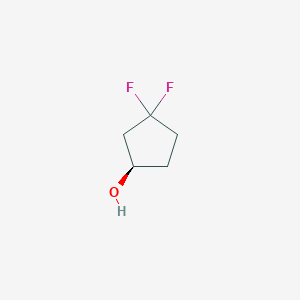
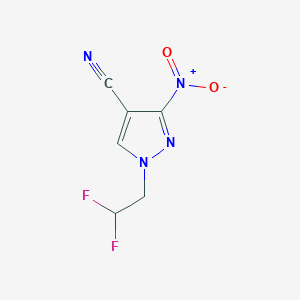
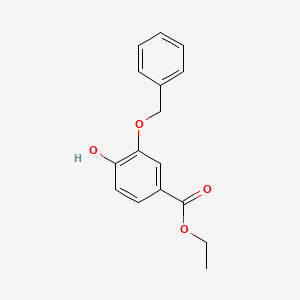

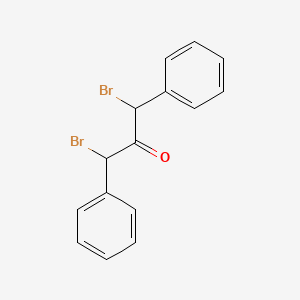
![3-[(4-methylphenyl)sulfonyl]-6-nitro-1,3-benzoxazol-2(3H)-one](/img/structure/B11715423.png)
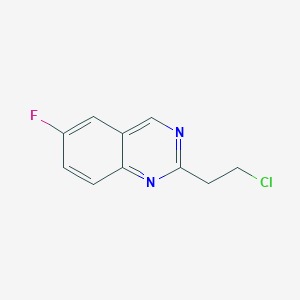
![1-[2-(benzylamino)-2-oxoethyl]-4-[(E)-(hydroxyimino)methyl]pyridinium](/img/structure/B11715426.png)
